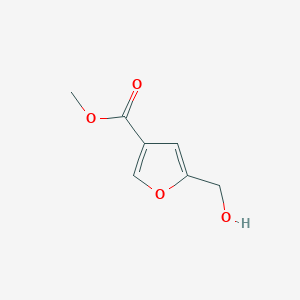

Methyl 5-(hydroxymethyl)furan-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)furan-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4,8H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWONULRTBORBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(hydroxymethyl)furan-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural (HMF) with methanol in the presence of an acid catalyst. This esterification reaction typically requires mild conditions to avoid degradation of the furan ring .

Industrial Production Methods: In an industrial setting, the production of methyl 5-(hydroxymethyl)furan-3-carboxylate often involves the continuous processing of HMF derived from biomass. The process includes the use of catalysts such as sulfuric acid or transition metal oxides to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(hydroxymethyl)furan-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

Oxidation: 5-(carboxymethyl)furan-3-carboxylate.

Reduction: 5-(hydroxymethyl)furan-3-methanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Methyl 5-(hydroxymethyl)furan-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique furan structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Key Applications:

- Pharmaceutical Development: It is utilized in synthesizing compounds with potential therapeutic effects.

- Agrochemical Synthesis: The compound can be modified to create herbicides and pesticides.

Biological Studies

The compound exhibits significant biological activities, making it a useful probe in studying various biological pathways and enzyme interactions. Its structural similarity to naturally occurring furan derivatives enhances its utility in biological research.

Biological Activities:

- Cytotoxicity: Studies have demonstrated that methyl 5-(hydroxymethyl)furan-3-carboxylate shows cytotoxic effects against several cancer cell lines, including HeLa and HepG2 cells. Research indicates an IC50 value indicating its potency against these cells .

- Antibacterial Properties: The compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) as low as 1.00 µg/mL against Staphylococcus aureus .

Medicinal Chemistry

The potential pharmacological properties of methyl 5-(hydroxymethyl)furan-3-carboxylate are being explored for new therapeutic agents. Its ability to interact with biological targets makes it a candidate for treating inflammatory and infectious diseases.

Research Insights:

- Mechanism of Action: The compound's hydroxyl and ester functional groups facilitate hydrogen bonding, which can influence binding affinities in biological systems .

- Therapeutic Development: Ongoing research aims to identify derivatives with enhanced activity and specificity for targeted diseases.

Industrial Applications

In industrial settings, methyl 5-(hydroxymethyl)furan-3-carboxylate's stability and reactivity make it suitable for producing fine chemicals and specialty materials.

Industrial Uses:

- Fine Chemicals Production: It is employed in the synthesis of various specialty chemicals used in manufacturing processes.

- Material Science: The compound can be used to develop new materials with specific properties beneficial for various applications.

- Cytotoxicity Assessment : A study conducted on the cytotoxic effects of methyl 5-(hydroxymethyl)furan-3-carboxylate revealed significant activity against HeLa and HepG2 cell lines, indicating its potential as a lead compound for cancer therapy .

- Antibacterial Activity Evaluation : Research demonstrated the compound's effectiveness against various bacterial strains, showcasing its potential application in developing new antibacterial agents .

- Synthesis of Derivatives : Investigations into synthesizing derivatives of methyl 5-(hydroxymethyl)furan-3-carboxylate have yielded promising results, leading to compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)furan-3-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The furan ring’s electrophilic nature allows it to interact with nucleophilic sites in biological systems .

Comparison with Similar Compounds

Methyl 5-(Hydroxymethyl)Furan-2-Carboxylate

Structural Differences : The positional isomer methyl 5-(hydroxymethyl)furan-2-carboxylate (C15H16O6, ) features the ester group at C2 instead of C3. This subtle change alters electronic distribution and hydrogen-bonding capacity.

NMR Data :

- 1H NMR: Signals for the hydroxymethyl group (δ ~4.5–4.8 ppm) and aromatic protons shift depending on substituent positions. For example, compound 2 (C2-ester) exhibits distinct phenolic proton shifts due to substituent orientation on the benzene ring ().

- 13C NMR: The ester carbonyl (C=O) resonates at δ ~165–170 ppm, with furan ring carbons varying by ~2–5 ppm compared to the C3-ester ().

Comparison with Substituent Variants

Methyl 5-(Acetoxymethyl)Furan-3-Carboxylate

Structural Differences : Replacing the hydroxymethyl with an acetoxymethyl (-CH₂OAc) group enhances lipophilicity.

Synthesis : Prepared via acetylation of the hydroxymethyl precursor ().

Bioactivity : Acetoxymethyl derivatives often exhibit improved membrane permeability, though specific data for this compound are unreported.

Alkenyl-Substituted Analogs

Example : Methyl(5′E)-5-(2′,6′-dimethylocta-5′,7′-dienyl)furan-3-carboxylate () and MDTFC ().

Structural Differences : Hydrophobic alkenyl chains replace the polar hydroxymethyl group, influencing solubility and bioactivity.

Bioactivity : MDTFC induces apoptosis via mitochondrial pathways (), highlighting how substituent bulk modulates biological targets.

Comparison with Ester Derivatives

Ethyl 4-(Hydroxymethyl)Furan-3-Carboxylate

Structural Differences : Ethyl ester (-COOCH₂CH₃) instead of methyl and hydroxymethyl at C4 instead of C5.

Properties : Ethyl esters generally have lower volatility and slower hydrolysis rates than methyl esters. Positional isomerism (C4 vs. C5) affects intermolecular interactions ().

Spectral and Physicochemical Properties

Table 1: Key Data for Methyl 5-(Hydroxymethyl)Furan-3-Carboxylate and Analogs

Biological Activity

Methyl 5-(hydroxymethyl)furan-3-carboxylate (MFC) is a furanic compound that has garnered attention for its diverse biological activities, particularly its cytotoxic and antimicrobial properties. This article synthesizes current research findings, case studies, and biochemical analyses to provide a comprehensive overview of the biological activity of MFC.

1. Overview of Methyl 5-(hydroxymethyl)furan-3-carboxylate

MFC is synthesized through various methods, including the esterification of 5-hydroxymethylfurfural (HMF) with methanol in the presence of acid catalysts. This compound is notable for its potential applications in pharmaceuticals and as a bioactive agent due to its structural characteristics that allow for interactions with biological systems.

MFC exhibits significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mechanism involves selective cytotoxicity, where MFC preferentially targets cancer cells while sparing normal cells at lower concentrations. The compound disrupts cellular integrity by damaging cell membranes and walls, leading to apoptosis in cancerous cells.

2.2 Case Study: Cytotoxicity Against HeLa Cells

A study demonstrated that MFC had an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 62.37 µg/mL against HeLa cells, indicating potent anticancer activity . This suggests that MFC could be explored further for therapeutic applications in oncology.

3. Antimicrobial Properties

MFC has also been studied for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound shows significant activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

The antibacterial action of MFC is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death. The compound's effectiveness against Gram-positive bacteria is particularly noteworthy due to their susceptibility compared to Gram-negative bacteria.

MFC belongs to a class of furanic compounds known for their reactivity. The biochemical pathways affected by MFC include:

- Cellular Effects : Induction of oxidative stress in target cells.

- Biochemical Pathways : Inhibition of key enzymes involved in cell proliferation and survival, leading to enhanced apoptosis in cancer cells.

5. Comparative Analysis with Related Compounds

| Compound Name | Structure | Anticancer Activity (IC50 µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|---|

| Methyl 5-(hydroxymethyl)furan-3-carboxylate | MFC Structure | 62.37 (HeLa) | 250 (E. coli) |

| Furan-2-carboxylic acid | Furan Acid Structure | Not specified | Higher than MFC |

| Derivative A | Derivative A Structure | 55.00 (HeLa) | 200 (S. aureus) |

This table illustrates the comparative efficacy of MFC with other related compounds, highlighting its unique biological activity profile.

6. Future Directions in Research

Ongoing research is focused on:

- Enhancing Efficacy : Developing derivatives of MFC that may exhibit improved potency against cancer and bacterial strains.

- Mechanistic Studies : Further elucidating the mechanisms by which MFC exerts its biological effects could lead to novel therapeutic strategies.

- Clinical Applications : Investigating the potential use of MFC in clinical settings for cancer treatment and as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-(hydroxymethyl)furan-3-carboxylate, and how can reaction conditions be optimized for purity?

- Methodology : The compound can be synthesized via methylation of 5-(hydroxymethyl)furan-3-carboxylic acid using diazomethane (CH₂N₂) under controlled anhydrous conditions. Evidence from NMR studies confirms the esterification of the carboxyl group and retention of the hydroxymethyl moiety .

- Optimization : Use inert solvents (e.g., dry THF) and monitor reaction progress via TLC or HPLC. For scale-up, employ continuous flow reactors to enhance yield and minimize side reactions (as demonstrated for analogous furan esters) .

Q. How can the structural integrity of Methyl 5-(hydroxymethyl)furan-3-carboxylate be validated post-synthesis?

- Analytical Techniques :

- NMR : Key signals include a singlet at δ 3.83 ppm (methoxy group) and δ 50.6 ppm (C-O of ester) in ¹H and ¹³C NMR, respectively .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX programs (e.g., SHELXL for refinement). Validate bond lengths and angles against DFT-calculated parameters .

- Table 1 : Critical NMR Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| OCH₃ | 3.83 (s) | Methoxy |

| C=O | 167.5 | Ester |

| CH₂OH | 4.52 (t) | Hydroxymethyl |

Q. What are the stability profiles of Methyl 5-(hydroxymethyl)furan-3-carboxylate under varying storage conditions?

- Degradation Pathways : The compound is prone to hydrolysis in aqueous media (pH < 5 or > 9) and photodegradation under UV light. Stabilize by storing in amber vials at –20°C in anhydrous solvents (e.g., acetonitrile) .

- Monitoring : Use HPLC with UV detection (λ = 254 nm) to track decomposition products like 5-(hydroxymethyl)furan-3-carboxylic acid .

Advanced Research Questions

Q. How do competing reaction pathways influence the functionalization of Methyl 5-(hydroxymethyl)furan-3-carboxylate in medicinal chemistry?

- Mechanistic Insights : The hydroxymethyl group undergoes selective oxidation (e.g., with PCC to form a ketone) or nucleophilic substitution (e.g., bromination with PBr₃). Competing ester hydrolysis can be suppressed using non-polar solvents (e.g., toluene) .

- Case Study : In Diels-Alder reactions, the furan ring acts as a diene, but steric hindrance from the hydroxymethyl group reduces reactivity compared to simpler furan esters. Computational modeling (DFT) predicts regioselectivity .

Q. How can crystallographic data resolve contradictions in reported structural conformations of Methyl 5-(hydroxymethyl)furan-3-carboxylate derivatives?

- Crystallography Workflow :

Collect high-resolution data (≤ 1.0 Å) using synchrotron radiation.

Refine with SHELXL, applying TWIN/BASF commands for twinned crystals.

Validate hydrogen-bonding networks via graph-set analysis (e.g., Etter’s rules for R₂²(8) motifs) .

- Contradiction Example : Discrepancies in dihedral angles between X-ray and DFT models can arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What strategies mitigate data inconsistencies in biological assays involving Methyl 5-(hydroxymethyl)furan-3-carboxylate?

- Assay Design :

- Target Binding : Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) against proteins like COX-2, accounting for false positives from non-specific π-π interactions .

- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS, normalizing against metabolic degradation .

- Table 2 : Representative Bioactivity Data

| Target | Assay Type | IC₅₀ (µM) | Notes |

|---|---|---|---|

| COX-2 | Enzymatic | 12.3 ± 1.2 | Competitive inhibition |

| MMP-9 | Zymography | >50 | No significant effect |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.